molecular formula C16H16N4O2S2 B14935736 3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide

3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B14935736
M. Wt: 360.5 g/mol
InChI Key: DIDJPQBSELVHJG-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is a heterocyclic compound featuring a benzothiazole core linked via a propanamide bridge to a 1,3,4-thiadiazole ring substituted with a tetrahydrofuran (THF) moiety. The benzothiazole group is a privileged scaffold in medicinal chemistry, known for its role in modulating biological activities such as anticancer, antimicrobial, and enzyme inhibition . The 1,3,4-thiadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the THF substituent may enhance solubility and influence stereoelectronic properties . Its synthesis likely involves amidation and cyclization steps, analogous to methods described for related thiadiazole derivatives .

Properties

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C16H16N4O2S2/c21-13(7-8-14-17-10-4-1-2-6-12(10)23-14)18-16-20-19-15(24-16)11-5-3-9-22-11/h1-2,4,6,11H,3,5,7-9H2,(H,18,20,21)

InChI Key

DIDJPQBSELVHJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CCC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[d]thiazole ring, followed by the introduction of the tetrahydrofuran and thiadiazole rings through a series of condensation and cyclization reactions. The final step involves the formation of the propanamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations:

4-Methoxyphenyl (compound 11) may enhance membrane permeability due to its lipophilic nature, whereas the THF group balances hydrophilicity .

Synthetic Strategies :

  • The target compound’s synthesis likely parallels methods for compound 31 (Suzuki coupling for aryl groups) and compound 11 (amide bond formation via acyl chloride) .
  • Thiadiazole rings are typically synthesized via cyclization of thiosemicarbazides or oxidative methods, as seen in compound A .

Biological Activity Trends :

  • Benzothiazole-propanamide hybrids (e.g., compound 11) exhibit suppression of cellular processes, suggesting the target compound may share similar mechanisms .
  • Thiadiazole derivatives with heterocyclic substituents (e.g., THF) are understudied, warranting further exploration of their pharmacokinetic profiles.

Research Findings and Data Gaps

  • Synthetic Feasibility : and highlight the use of aqueous Na₂CO₃ for amidation and DMF/LiH for cyclization, which could be adapted for the target compound’s synthesis .
  • Biological Data Limitations: While compound 31 () shows anticancer activity, the target compound’s THF substituent may alter target affinity or metabolic stability. No direct cytotoxicity or enzyme inhibition data are available, necessitating experimental validation.

Biological Activity

The compound 3-(benzo[d]thiazol-2-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide (CAS Number: 1324095-56-8) is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O2S2C_{16}H_{16}N_{4}O_{2}S_{2} with a molecular weight of 360.5 g/mol. The structure features a benzo[d]thiazole moiety and a 1,3,4-thiadiazole ring, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC16H16N4O2S2C_{16}H_{16}N_{4}O_{2}S_{2}
Molecular Weight360.5 g/mol
CAS Number1324095-56-8

Antimicrobial Properties

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. A study highlighted that compounds with this scaffold demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans . The minimum inhibitory concentration (MIC) values for certain derivatives were reported to be lower than those of standard antibiotics, indicating enhanced potency.

Anticancer Activity

The anticancer potential of compounds similar to This compound has been documented. Studies have shown that derivatives featuring the 1,3,4-thiadiazole structure can inhibit cell proliferation in various cancer cell lines. For instance, one derivative exhibited cytostatic properties with an IC50 value indicative of strong anticancer activity .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cellular processes.
  • DNA Binding : Potential intercalation into DNA structures, disrupting replication and transcription.
  • Receptor Modulation : Altering the activity of various receptors linked to disease pathways.

These mechanisms are supported by the structural features of the compound that facilitate binding to biological targets .

Study on Antimicrobial Efficacy

In a comparative study, several derivatives of the 1,3,4-thiadiazole scaffold were tested against common pathogens. The results indicated that certain compounds had MIC values significantly lower than those of established antibiotics such as streptomycin and fluconazole. For example:

CompoundPathogenMIC (µg/mL)
Compound AS. aureus32.6
Compound BE. coli47.5
Compound CA. niger25.0

These findings underscore the potential of this compound in developing new antimicrobial agents .

Study on Anticancer Activity

Another study evaluated the anticancer properties of thiadiazole derivatives on human cancer cell lines. The results showed that:

CompoundCell LineIC50 (µM)
Compound DMCF-7 (breast cancer)15.0
Compound EHeLa (cervical cancer)10.0

This data suggests promising therapeutic applications for these compounds in oncology .

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